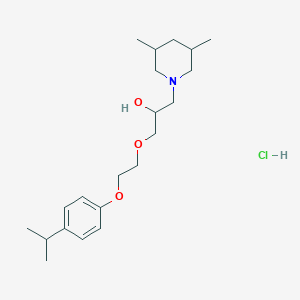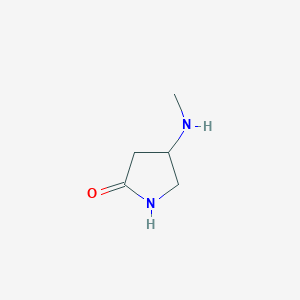
1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with dimethyl groups, an ethoxy linkage, and a phenoxy group with an isopropyl substituent, making it a complex molecule with diverse chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethylpiperidine, 4-isopropylphenol, and ethylene oxide.
Step 1: The 3,5-dimethylpiperidine is reacted with ethylene oxide under basic conditions to form 1-(3,5-dimethylpiperidin-1-yl)ethanol.
Step 2: The intermediate is then reacted with 4-isopropylphenol in the presence of a strong base like sodium hydride to form the ether linkage, yielding 1-(3,5-dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol.
Step 3: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or modified piperidine derivatives.
Substitution: Various substituted phenoxy derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology and Medicine:
- Potential applications in drug development due to its structural features that may interact with biological targets.
- Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry:
- Utilized in the development of specialty chemicals and materials.
- May serve as an intermediate in the synthesis of agrochemicals or other industrial products.
作用機序
The mechanism by which 1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The piperidine ring and phenoxy group are likely involved in binding to these targets, influencing biological pathways and cellular responses.
類似化合物との比較
1-(3,5-Dimethylpiperidin-1-yl)-3-(2-phenoxy)propan-2-ol hydrochloride: Lacks the isopropyl group, potentially altering its pharmacological profile.
1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-methylphenoxy)ethoxy)propan-2-ol hydrochloride: Contains a methyl group instead of an isopropyl group, which may affect its chemical reactivity and biological activity.
Uniqueness:
- The presence of the isopropyl group in 1-(3,5-Dimethylpiperidin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride may enhance its lipophilicity and binding affinity to certain biological targets, making it a unique candidate for specific applications in medicinal chemistry.
特性
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-[2-(4-propan-2-ylphenoxy)ethoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3.ClH/c1-16(2)19-5-7-21(8-6-19)25-10-9-24-15-20(23)14-22-12-17(3)11-18(4)13-22;/h5-8,16-18,20,23H,9-15H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUFIVINUELSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COCCOC2=CC=C(C=C2)C(C)C)O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2416874.png)

![2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2416877.png)
![Methyl (E)-4-[[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2416879.png)
![2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2416880.png)
![(E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416881.png)
![tert-Butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate](/img/structure/B2416882.png)


![2-{[(1E)-2-cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl]amino}benzoic acid](/img/structure/B2416888.png)




